

Ficlatuzumab vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes

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This guide provides an objective comparison of the clinical trial outcomes for the investigational agent ficlatuzumab against the current standard of care in metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) and relapsed/refractory Acute Myeloid Leukemia (AML). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited trials are provided.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Ficlatuzumab is a humanized monoclonal antibody that targets hepatocyte growth factor (HGF), a key ligand for the c-MET receptor.^[1] The HGF/c-MET signaling pathway is implicated in tumor growth, metastasis, and resistance to EGFR inhibitors like cetuximab.^[2] By blocking HGF, ficlatuzumab aims to overcome this resistance mechanism.^[2]

Quantitative Data Comparison: Ficlatuzumab vs. Standard of Care in HNSCC

The following tables compare the clinical trial outcomes of ficlatuzumab in combination with cetuximab against standard of care options for recurrent/metastatic HNSCC. It is important to note that the patient populations across these trials have significant differences, which should be considered when interpreting the data. The ficlatuzumab trial specifically enrolled "pan-refractory" patients who had progressed on platinum therapy, cetuximab, and an anti-PD-1 antibody.

Treatment	Trial	Patient Population	Progression-Free Survival (PFS)	Overall Survival (OS)	Objective Response Rate (ORR)
Ficlatuzumab + Cetuximab	NCT03422536 (Phase II)	Pan-refractory (prior platinum, cetuximab, and anti-PD-1 therapy) recurrent/metastatic HNSCC	3.7 months	Not Reported	19% (38% in HPV-negative)
Pembrolizumab	KEYNOTE-048 (Phase III)	First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥ 1)	2.3 months	12.3 months	19%
Pembrolizumab + Chemotherapy	KEYNOTE-048 (Phase III)	First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥ 1)	5.1 months	13.0 months	36%
EXTREME Regimen	EXTREME (Phase III)	First-line recurrent/metastatic HNSCC	5.6 months	10.1 months	36% ^[3]
Salvage Chemotherapy (Paclitaxel + Cetuximab)	Retrospective Study	Recurrent/metastatic HNSCC after failure of platinum and nivolumab	5.4 months	13.0 months	54.9% ^[4]

Experimental Protocols

Ficlatuzumab in HNSCC (NCT03422536)

- Study Design: A randomized, multicenter, non-comparative phase II trial.
- Patient Population: Patients with recurrent/metastatic HNSCC who were resistant to cetuximab (progression within 6 months of exposure), and had also received prior platinum and anti-PD-1 mAb therapy.
- Treatment Arms:
 - Arm 1: Ficlatuzumab monotherapy.
 - Arm 2: Ficlatuzumab in combination with cetuximab.
- Dosage: Specific dosages are not detailed in the provided search results.
- Primary Endpoint: Median Progression-Free Survival (PFS).

Standard of Care: EXTREME Regimen

- Study Design: A randomized, multicenter, open-label, phase III trial.
- Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.
- Treatment Arms:
 - Experimental Arm: Cetuximab plus cisplatin or carboplatin and 5-fluorouracil.
 - Control Arm: Cisplatin or carboplatin and 5-fluorouracil.
- Dosage:
 - Cetuximab: 400 mg/m² initial dose, then 250 mg/m² weekly.
 - Cisplatin: 100 mg/m² every 3 weeks.
 - Carboplatin: AUC 5 every 3 weeks.

- 5-fluorouracil: 1000 mg/m²/day for 4 days every 3 weeks.
- Primary Endpoint: Overall Survival (OS).

Standard of Care: Pembrolizumab (KEYNOTE-048)

- Study Design: A randomized, multicenter, open-label, phase III trial.
- Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.
- Treatment Arms:
 - Pembrolizumab monotherapy.
 - Pembrolizumab plus chemotherapy (cisplatin or carboplatin and 5-fluorouracil).
 - Cetuximab plus chemotherapy.
- Dosage:
 - Pembrolizumab: 200 mg every 3 weeks.
- Primary Endpoint: Overall Survival (OS).

Acute Myeloid Leukemia (AML)

In AML, high levels of HGF have been associated with more aggressive disease and poorer survival. Ficlatusumab, by inhibiting HGF, is being investigated as a potential therapeutic strategy to improve outcomes in this patient population.

Quantitative Data Comparison: Ficlatusumab vs. Standard of Care in AML

The following table compares the clinical trial outcomes of ficlatusumab in combination with high-dose cytarabine against high-dose cytarabine alone in patients with relapsed/refractory AML. As with the HNSCC comparison, it is crucial to consider the potential differences in the patient populations between these studies.

Treatment	Trial	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR)	Median Overall Survival (OS)
Ficlatuzumab + High-Dose Cytarabine	NCT02109627 (Phase Ib)	Relapsed/refractory AML	53%	53%	18.1 months
High-Dose Cytarabine (HiDAC-6)	Retrospective Study	Relapsed/refractory AML	62%	54%	9.6 months
High-Dose Cytarabine (ARA-36)	Retrospective Analysis	Refractory AML or relapsed after alloSCT	60%	60%	1-year OS of 54%

Experimental Protocols

Ficlatuzumab in AML (NCT02109627)

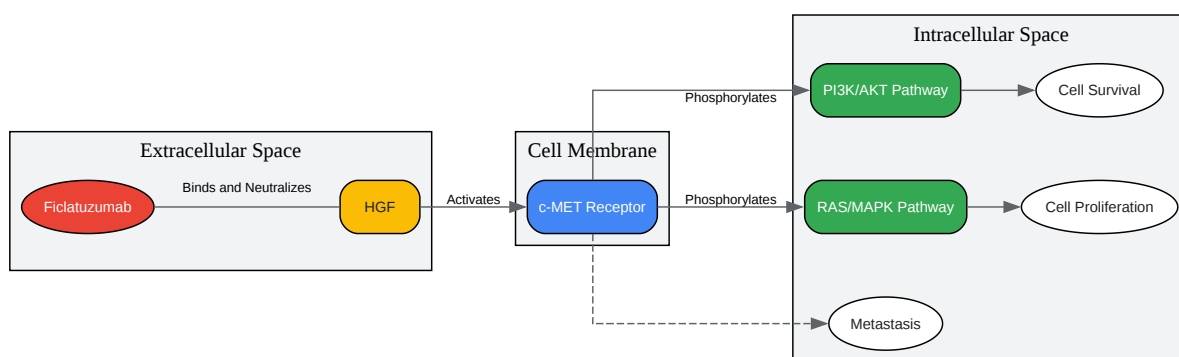
- Study Design: A phase Ib, open-label, dose-escalation and expansion study.
- Patient Population: Patients with relapsed or refractory AML.
- Treatment: Ficlatuzumab in combination with high-dose cytarabine.
- Dosage:
 - Ficlatuzumab: Dose escalation from 10 mg/kg to 20 mg/kg.
 - Cytarabine: 2 g/m² daily for 5 days.
- Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of ficlatuzumab in combination with high-dose cytarabine.

Standard of Care: High-Dose Cytarabine (HiDAC-6)

- Study Design: A retrospective review.
- Patient Population: Patients with relapsed/refractory AML.
- Treatment: Single-agent high-dose cytarabine.
- Dosage: 3 g/m² intravenously every 12 hours on days 1, 3, and 5 (total of six doses).
- Primary Outcome: To evaluate the efficacy and safety of the HiDAC-6 regimen.

Signaling Pathways and Experimental Workflows

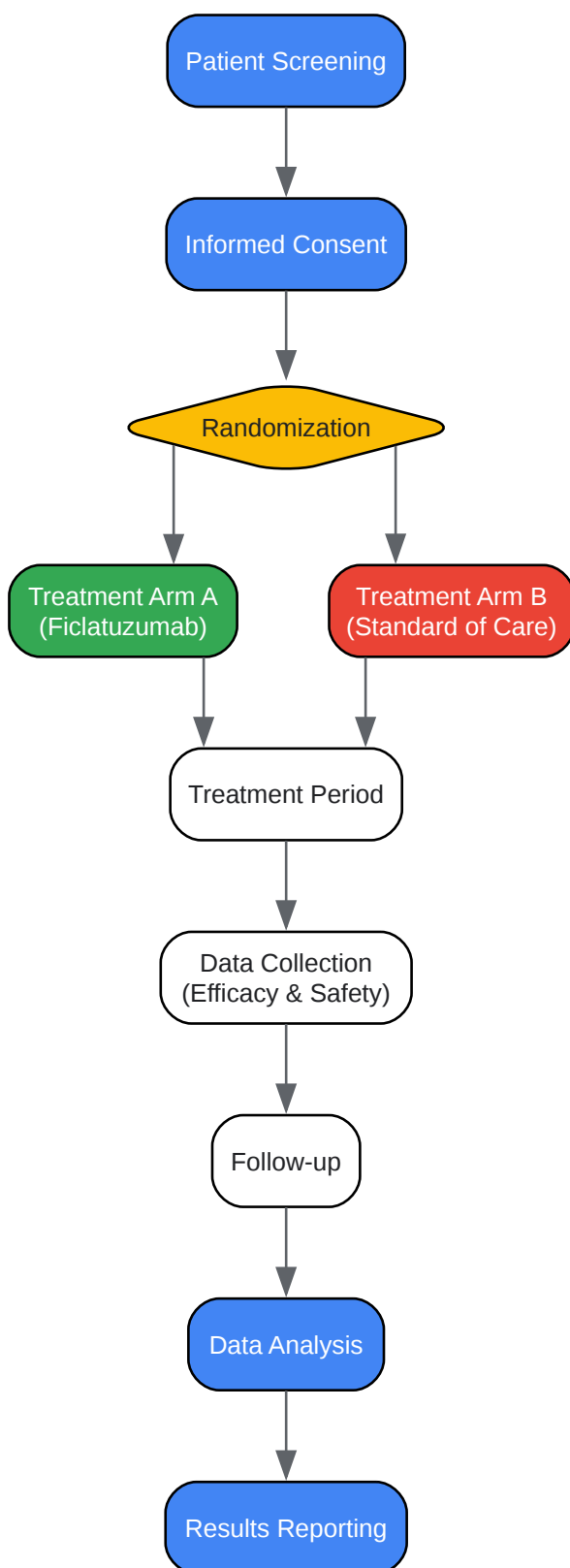
Ficlatuzumab Mechanism of Action: HGF/c-MET Signaling Pathway



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Caption: Ficlatuzumab binds to HGF, preventing c-MET activation and downstream signaling.

Standard Clinical Trial Workflow



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Caption: A typical workflow for a randomized clinical trial.

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References

- 1. [cancernetwork.com](https://www.cancernetwork.com) [cancernetwork.com]
- 2. Ficlatusumab | AVEO Oncology [aveooncology.com]
- 3. Salvage chemotherapy after progression on immunotherapy in recurrent/metastatic squamous cell head and neck carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
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